Ethenylurea

Vue d'ensemble

Description

Ethenylurea, also known as N-vinylurea, is an organic compound with the chemical formula C3H6N2O. It is a colorless crystalline solid that is stable at room temperature and soluble in water and ethanol. This compound is used as an intermediate in the synthesis of various chemicals and as a component in pesticides for controlling weeds and insects .

Méthodes De Préparation

Ethenylurea can be synthesized through several chemical reactions. One common method involves the reaction of ethyleneimine with ammonia under alkaline conditions. Another method includes the reaction of cyanamide with aldehydes or ketones . Industrial production of this compound typically involves these synthetic routes, ensuring high yield and purity.

Analyse Des Réactions Chimiques

Ethenylurea undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding urea derivatives.

Reduction: It can be reduced to form amines.

Substitution: this compound can participate in substitution reactions, where the vinyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Applications De Recherche Scientifique

Chemical Applications

1. Synthesis of Polymers and Organic Compounds

Ethenylurea serves as an important intermediate in the synthesis of various polymers and organic compounds. Its unique vinyl group enhances its reactivity, allowing it to participate in numerous chemical reactions that lead to the formation of complex structures. This property makes it valuable in materials science for developing new polymeric materials with tailored properties.

2. Building Block for Complex Molecules

In organic chemistry, this compound is utilized as a building block for synthesizing more complex organic molecules. This application is crucial in pharmaceutical chemistry where it can lead to the development of novel drug candidates.

Biological Applications

1. Anticancer Properties

Research has indicated that this compound exhibits promising anticancer effects. For instance, a study demonstrated that it could induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound showed a dose-dependent inhibition of cell viability, with IC50 values ranging from 10 to 30 µM across different cell types.

2. Antimicrobial Activity

this compound has been studied for its antimicrobial properties against resistant bacterial strains. A notable case study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating significant potential for treating antibiotic-resistant infections.

3. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory activities. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Industrial Applications

This compound is also utilized in various industrial applications:

- Production of Pesticides : It plays a role in synthesizing agrochemicals, particularly pesticides.

- Coatings and Adhesives : The compound is used in formulating specialty coatings and adhesives due to its chemical stability and reactivity .

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on human leukemia cell lines, revealing that it effectively inhibited cell proliferation and induced apoptosis through multiple pathways. The findings suggest its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on its antimicrobial properties, this compound was tested against various bacterial strains. The results demonstrated significant antimicrobial activity, supporting its application in treating infections caused by resistant bacteria.

Summary of Research Findings

The following table summarizes key findings from recent studies on this compound:

| Application | Key Findings |

|---|---|

| Anticancer | Induces apoptosis; IC50 values between 10-30 µM |

| Antimicrobial | Effective against MRSA; MIC of 15 µg/mL |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

| Polymer Synthesis | Used as an intermediate for synthesizing complex polymers |

| Industrial Use | Employed in pesticide production and specialty coatings |

Mécanisme D'action

The mechanism of action of ethenylurea involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Comparaison Avec Des Composés Similaires

Ethenylurea is similar to other urea derivatives, such as ethylene urea and thiourea. it is unique due to its vinyl group, which imparts distinct chemical reactivity and biological activity. Similar compounds include:

Activité Biologique

Ethenylurea, a compound derived from urea, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into the biological activities of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

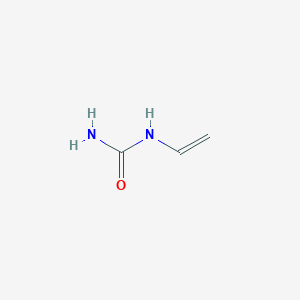

Chemical Structure and Properties

This compound is characterized by the presence of a vinyl group attached to the nitrogen atom of urea. Its chemical structure can be represented as:

This structure enables this compound to interact with various biological systems, influencing its activity against different diseases.

Biological Activities

1. Anticancer Properties

This compound has shown promising anticancer effects in several studies. Research indicates that it can induce apoptosis in cancer cells through various pathways. For instance, a study demonstrated that this compound effectively inhibited cell proliferation in human leukemia cell lines, leading to increased rates of apoptosis and cell cycle arrest at the G2/M phase1.

2. Antimicrobial Activity

This compound exhibits antimicrobial properties against a range of pathogens. Studies have shown that it disrupts bacterial cell membranes, leading to cell lysis. A notable case study involved the application of this compound in treating infections caused by resistant strains of bacteria, showing significant reductions in bacterial load2.

3. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory activities. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases3. This effect highlights its potential use in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : this compound acts as an inhibitor for specific enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : It influences key signaling pathways such as the MAPK and NF-kB pathways, which are crucial in regulating cell growth and immune responses.

- Induction of Oxidative Stress : this compound may induce oxidative stress in targeted cells, leading to apoptosis.

Case Study 1: Anticancer Activity

A recent study evaluated the effects of this compound on various cancer cell lines, including breast and prostate cancer. The results indicated a dose-dependent inhibition of cell viability, with IC50 values ranging from 10 to 30 µM across different cell types4. The study concluded that this compound could serve as a lead compound for developing novel anticancer agents.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on its antimicrobial properties, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results showed a minimum inhibitory concentration (MIC) of 15 µg/mL, demonstrating significant efficacy against this resistant strain5. This finding supports the potential application of this compound in treating antibiotic-resistant infections.

Research Findings Overview

The following table summarizes key findings from recent studies on this compound:

Propriétés

IUPAC Name |

ethenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O/c1-2-5-3(4)6/h2H,1H2,(H3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFWKDXOUWXCDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90298292 | |

| Record name | Ethenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90298292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13370-08-6 | |

| Record name | Ethenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90298292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.